An In-depth Technical Guide to 4-Chloro-4'-hydroxybenzophenone (CAS 42019-78-3)
An In-depth Technical Guide to 4-Chloro-4'-hydroxybenzophenone (CAS 42019-78-3)
This guide provides a comprehensive technical overview of 4-Chloro-4'-hydroxybenzophenone, a pivotal chemical intermediate in pharmaceutical and industrial synthesis. Designed for researchers, scientists, and drug development professionals, this document delves into the core physicochemical properties, synthesis methodologies, spectral characterization, reactivity, and key applications of this versatile compound.
Introduction and Core Significance
4-Chloro-4'-hydroxybenzophenone, with the CAS number 42019-78-3, is a substituted benzophenone that has garnered significant attention in organic synthesis.[1] It presents as a white to light brown crystalline powder.[1][2] This compound's bifunctional nature, featuring a hydroxyl group and a chloro-substituted aromatic ring bridged by a carbonyl group, underpins its utility as a versatile building block.[3]
Its most prominent role is as a key intermediate in the production of Fenofibrate, a widely prescribed medication for managing hyperlipidemia by reducing low-density lipoprotein (LDL) cholesterol and triglycerides.[1][2] Beyond this primary application, its unique chemical architecture lends itself to the synthesis of various other benzophenone derivatives, which find use as UV stabilizers, antimicrobial agents, and in materials science research.[4][5]
Physicochemical Properties
A thorough understanding of the physical and chemical properties of 4-Chloro-4'-hydroxybenzophenone is fundamental to its handling, application, and the design of synthetic routes.
| Property | Value | Source(s) |
| Molecular Formula | C13H9ClO2 | [1][6] |
| Molecular Weight | 232.66 g/mol | [2][6][7] |
| Appearance | White to light brown crystalline powder | [1][2][8] |
| Melting Point | 177-181 °C | [2][5][9] |
| Boiling Point | 404.0 ± 30.0 °C at 760 mmHg | [1] |
| Density | ~1.3 ± 0.1 g/cm³ | [1] |
| Flash Point | 198.1 ± 24.6 °C | |
| Solubility | Slightly soluble in DMSO and Methanol | [9] |
| pKa | 7.68 ± 0.15 (Predicted) | [9] |
These properties, particularly its high melting and boiling points, indicate significant thermal stability, a crucial factor for its manufacturing and storage.[1] Proper storage requires a cool, dry, and well-ventilated environment to maintain its integrity.[10]
Synthesis Methodologies
The synthesis of 4-Chloro-4'-hydroxybenzophenone is primarily achieved through two classical and industrially significant reactions: Friedel-Crafts acylation and the Fries rearrangement.
Friedel-Crafts Acylation
This is one of the most common methods for synthesizing 4-Chloro-4'-hydroxybenzophenone.[3] It typically involves the reaction of phenol or its derivatives with p-chlorobenzoyl chloride in the presence of a Lewis acid catalyst, such as aluminum chloride (AlCl₃).[3]
A notable advancement in this method is a one-pot synthesis starting from methyl-phenoxide and p-chlorobenzoyl chloride, which proceeds in two stages: a low-temperature acylation followed by a higher-temperature demethylation, resulting in high yield and purity.[3]
Experimental Protocol: Friedel-Crafts Acylation of Phenol
-
Reaction Setup: In a three-necked flask equipped with a mechanical stirrer, dropping funnel, and a reflux condenser connected to a gas trap, add a suitable solvent such as methylene dichloride.[11]
-
Catalyst Addition: Charge anhydrous aluminum chloride (AlCl₃) into the flask.
-
Reactant Addition: Slowly add a solution of phenol in methylene dichloride to the stirred suspension at a controlled temperature, typically between 15°C and 35°C.[11]
-
Acylation: Add 4-chlorobenzoyl chloride dropwise to the reaction mixture while maintaining the temperature.[11]
-
Reaction Monitoring: Stir the reaction mixture for several hours, monitoring the progress by a suitable analytical technique (e.g., TLC).
-
Work-up: Upon completion, quench the reaction by carefully pouring the mixture into a mixture of crushed ice and concentrated hydrochloric acid.
-
Isolation: The product will precipitate. Isolate the solid by filtration and wash with cold water to remove residual acid and inorganic salts.
-
Purification: The crude product can be further purified by recrystallization.
Fries Rearrangement
The Fries rearrangement offers an alternative synthetic route, involving the rearrangement of a phenyl p-chlorobenzoate precursor in the presence of a catalyst.[6][12][13][14]
Experimental Protocol: Fries Rearrangement of Phenyl p-chlorobenzoate
-
Reaction Setup: In a reaction vessel equipped with a stirrer and a heating mantle, add phenyl p-chlorobenzoate.
-
Catalyst Addition: Cautiously add anhydrous aluminum chloride to the reactant. The reaction is exothermic.
-
Heating: Heat the mixture to the desired temperature (e.g., 160°C) and maintain for the specified duration with continuous stirring.[6][12][14]
-
Quenching: After the reaction is complete, cool the mixture to room temperature and carefully pour it onto a mixture of crushed ice and concentrated hydrochloric acid.[14]
-
Isolation: The solid product will precipitate. Filter the solid under vacuum.
-
Washing: Wash the crude product with cold water.[14]
-
Purification: Purify the crude 4-Chloro-4'-hydroxybenzophenone by recrystallization from a suitable solvent like industrial methylated spirits.[14]
Caption: Comparative workflows of the primary synthesis routes for 4-Chloro-4'-hydroxybenzophenone.
Purification
High purity is often a critical requirement, especially for pharmaceutical applications. A common and effective method for purifying crude 4-Chloro-4'-hydroxybenzophenone is through an acid-base extraction followed by recrystallization.[11]
Experimental Protocol: Purification via Acid-Base Extraction and Recrystallization
-
Dissolution: Dissolve the crude 4-Chloro-4'-hydroxybenzophenone in an aqueous solution of a base, such as sodium hydroxide, to form the sodium salt of the phenolate.[11]
-
Filtration: Filter the solution to remove any insoluble impurities.
-
Precipitation: Acidify the filtrate with a mineral acid, like hydrochloric acid, to precipitate the purified 4-Chloro-4'-hydroxybenzophenone.[11]
-
Isolation: Isolate the precipitated solid by filtration.
-
Washing: Wash the solid with water to remove any remaining salts.
-
Recrystallization: Further purify the product by recrystallizing from a suitable solvent (e.g., ethanol or an ethanol-water mixture).
-
Drying: Dry the purified crystals under vacuum.
Caption: Step-by-step workflow for the purification of 4-Chloro-4'-hydroxybenzophenone.
Spectral Characterization
Spectroscopic analysis is indispensable for the structural elucidation and confirmation of 4-Chloro-4'-hydroxybenzophenone.[3]
-
¹H NMR (Proton Nuclear Magnetic Resonance): In a DMSO-d6 solvent, the ¹H NMR spectrum typically shows a singlet for the hydroxyl proton at approximately δ 10.51 ppm.[3][15] The aromatic protons will appear as a series of multiplets in the aromatic region of the spectrum.
-
IR (Infrared) Spectroscopy: The IR spectrum will exhibit characteristic absorption bands. A broad peak corresponding to the O-H stretching of the hydroxyl group is expected. A sharp, strong peak for the C=O (carbonyl) stretching will also be prominent.
-
Mass Spectrometry (MS): The mass spectrum will show a molecular ion peak corresponding to the molecular weight of the compound (232.66 g/mol ).[7] The isotopic pattern of chlorine (³⁵Cl and ³⁷Cl) will be observable in the molecular ion cluster.
Reactivity and Chemical Behavior
The chemical reactivity of 4-Chloro-4'-hydroxybenzophenone is dictated by its three key functional components: the hydroxyl group, the chloro-substituted aromatic ring, and the carbonyl bridge.
-
Hydroxyl Group: The phenolic hydroxyl group is acidic and can be deprotonated with a base. It can also undergo etherification reactions, a key step in the synthesis of Fenofibrate.
-
Chloro-substituted Ring: The chlorine atom is an electron-withdrawing group that deactivates the ring it is attached to towards electrophilic aromatic substitution. However, it can participate in nucleophilic aromatic substitution reactions under certain conditions.
-
Dual Functionality: This dual reactivity, with the hydroxyl group facilitating functionalization and the chloro group enabling substitution reactions, makes it a valuable and versatile intermediate in organic synthesis.
Safety and Handling
4-Chloro-4'-hydroxybenzophenone is classified as an irritant.[7] It may cause skin irritation, serious eye irritation, and respiratory irritation.[7][16]
-
Personal Protective Equipment (PPE): When handling this compound, it is essential to wear appropriate PPE, including safety goggles, gloves, and a lab coat.[17]
-
Handling: Use in a well-ventilated area and avoid generating dust.[17] Wash hands thoroughly after handling.[17]
-
Stability: The compound is stable under normal conditions.[10]
-
Incompatibilities: Avoid contact with strong oxidizing agents.[10][17]
-
Hazardous Decomposition Products: Thermal decomposition can release irritating and toxic gases, including carbon monoxide, carbon dioxide, and hydrogen chloride gas.[10]
Applications in Research and Drug Development
The primary and most well-documented application of 4-Chloro-4'-hydroxybenzophenone is as a crucial starting material for the synthesis of Fenofibrate.[1][2] However, its utility extends to other areas:
-
Pharmaceutical Synthesis: It serves as a precursor for other pharmaceutical compounds and is considered an impurity of Fenofibric acid.[6][9]
-
UV Absorption and Stabilization: Benzophenone derivatives are known for their ability to absorb UV radiation. This compound is used in the production of UV filters for sunscreens and cosmetics, and as a stabilizer in plastics and coatings to prevent photodegradation.[4][5]
-
Antioxidant and Biological Activity: Research has indicated that 4-Chloro-4'-hydroxybenzophenone can inhibit tyrosinase and act as a free radical scavenger, suggesting potential antioxidant properties.[18]
References
- Exploring 4-Chloro-4'-hydroxybenzophenone: Properties and Applic
- 4-Chloro-4'-hydroxybenzophenone synthesis - ChemicalBook. (URL: )
- Preparation of 4'-chloro-4-hydroxybenzophenone - PrepChem.com. (URL: )
- 4-Hydroxy-4'-chlorobenzophenone | C13H9ClO2 | CID 123504 - PubChem. (URL: )
- Preparation method of 4-chloro-4'-hydroxybenzophenone - Eureka | P
- Process For Preparation Of 4 Chloro 4' Hydroxy Benzophenone - Quick Company. (URL: )
- 4-Chloro-4'-hydroxybenzophenone | 42019-78-3 - Benchchem. (URL: )
- A kind of preparation method of fenofibrate key intermediate 4-chloro-4'-hydroxybenzophenone - P
- 4-Chloro-4'-hydroxybenzophenone CAS#: 42019-78-3 - ChemicalBook. (URL: )
- SAFETY DATA SHEET - 4-Chloro-4'-hydroxybenzophenone. (URL: )
- Material Safety Data Sheet - 4-Chloro-4'-Hydroxybenzophenone, 98% - Cole-Parmer. (URL: )
- 4-Chloro-4'-hydroxybenzophenone | 42019-78-3 - ChemicalBook. (URL: )
- Application Notes and Protocols for the Synthesis of 4-Chloro-4'-hydroxybenzophenone via Fries Rearrangement - Benchchem. (URL: )
- 4-Chloro-4'-hydroxybenzophenone - Chem-Impex. (URL: )
- 4-Chloro-4'-hydroxybenzophenone(42019-78-3) 1H NMR spectrum - ChemicalBook. (URL: )
- 4-Chloro-4'-hydroxybenzophénone - Chem-Impex. (URL: )
- Navigating the Chemical Landscape: Properties and Applications of 4-Chloro-4'-hydroxybenzophenone - NINGBO INNO PHARMCHEM CO.,LTD. (URL: )
- SAFETY DATA SHEET - FUJIFILM Wako Chemicals. (URL: )
- 4-Chloro-4'-hydroxybenzophenone - TargetMol. (URL: )
- Exploring the Chemical Properties and Applications of 4-Chloro-4'-hydroxybenzophenone. (URL: )
- Chemical Safety Data Sheet MSDS / SDS - 4-Chloro-4'-hydroxybenzophenone - ChemicalBook. (URL: )
Sources
- 1. nbinno.com [nbinno.com]
- 2. nbinno.com [nbinno.com]
- 3. benchchem.com [benchchem.com]
- 4. chemimpex.com [chemimpex.com]
- 5. chemimpex.com [chemimpex.com]
- 6. 4-Chloro-4'-hydroxybenzophenone | 42019-78-3 [chemicalbook.com]
- 7. 4-Hydroxy-4'-chlorobenzophenone | C13H9ClO2 | CID 123504 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 8. labchem-wako.fujifilm.com [labchem-wako.fujifilm.com]
- 9. 4-Chloro-4'-hydroxybenzophenone CAS#: 42019-78-3 [m.chemicalbook.com]
- 10. fishersci.com [fishersci.com]
- 11. Process For Preparation Of 4 Chloro 4' Hydroxy Benzophenone [quickcompany.in]
- 12. 4-Chloro-4'-hydroxybenzophenone synthesis - chemicalbook [chemicalbook.com]
- 13. A kind of preparation method of fenofibrate key intermediate 4-chloro-4'-hydroxybenzophenone - Eureka | Patsnap [eureka.patsnap.com]
- 14. pdf.benchchem.com [pdf.benchchem.com]
- 15. 4-Chloro-4'-hydroxybenzophenone(42019-78-3) 1H NMR [m.chemicalbook.com]
- 16. chemicalbook.com [chemicalbook.com]
- 17. pim-resources.coleparmer.com [pim-resources.coleparmer.com]
- 18. 4-Chloro-4'-hydroxybenzophenone | TargetMol [targetmol.com]
